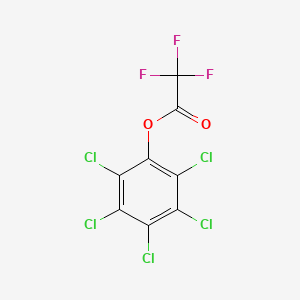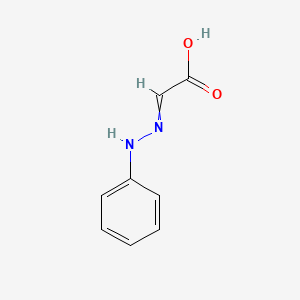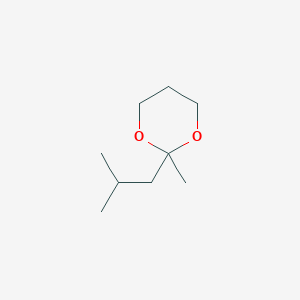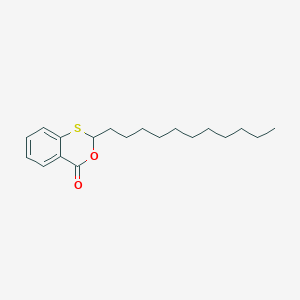
2-Undecyl-3,1-benzoxathiin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Undecyl-3,1-benzoxathiin-4-one is an organic compound that belongs to the benzoxathiin family. This compound is characterized by a benzene ring fused with an oxathiin ring, which contains both oxygen and sulfur atoms. The undecyl group attached to the benzoxathiin core adds hydrophobic properties, making it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,1-benzoxathiin-4-ones, including 2-undecyl-3,1-benzoxathiin-4-one, can be achieved through the reaction of propargylic alcohols with salicylic or thiosalicylic acids under catalyst-free and open-air conditions . This method is quite general and provides good yields of the desired benzoxathiinones.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
2-Undecyl-3,1-benzoxathiin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxathiin ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the oxathiin ring or the undecyl side chain.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the oxathiin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzoxathiin core.
Applications De Recherche Scientifique
2-Undecyl-3,1-benzoxathiin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s hydrophobic properties make it useful in studying membrane interactions and protein-lipid interactions.
Industry: It can be used in the development of new materials with unique properties, such as surfactants or lubricants.
Mécanisme D'action
The mechanism of action of 2-undecyl-3,1-benzoxathiin-4-one involves its interaction with molecular targets, such as enzymes or receptors. The undecyl group enhances its ability to interact with hydrophobic regions of proteins or membranes, potentially affecting their function. The benzoxathiin core can participate in various chemical interactions, contributing to the compound’s overall biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Benzoxathiin-4(3H)-one 2,2-dioxide: This compound has a similar benzoxathiin core but with different substituents, leading to distinct chemical and biological properties.
2-Amino-4H-1,3-benzoxathiin-4-ol:
Uniqueness
2-Undecyl-3,1-benzoxathiin-4-one is unique due to its undecyl side chain, which imparts hydrophobic characteristics and influences its interactions with biological molecules. This makes it particularly interesting for applications in drug development and material science.
Propriétés
Numéro CAS |
6629-34-1 |
|---|---|
Formule moléculaire |
C19H28O2S |
Poids moléculaire |
320.5 g/mol |
Nom IUPAC |
2-undecyl-3,1-benzoxathiin-4-one |
InChI |
InChI=1S/C19H28O2S/c1-2-3-4-5-6-7-8-9-10-15-18-21-19(20)16-13-11-12-14-17(16)22-18/h11-14,18H,2-10,15H2,1H3 |
Clé InChI |
PLXQGGOKMAIBCY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC1OC(=O)C2=CC=CC=C2S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[2-Hydroxy-3-[(2-hydroxy-3,5-dimethyl-phenyl)methyl]phenyl]methyl]-4,6-dimethyl-phenol](/img/structure/B14737021.png)

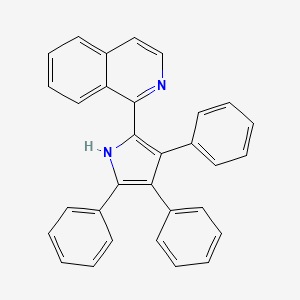
![(2E)-2-[(4-Methylphenyl)imino]-1-phenylethan-1-one](/img/structure/B14737030.png)

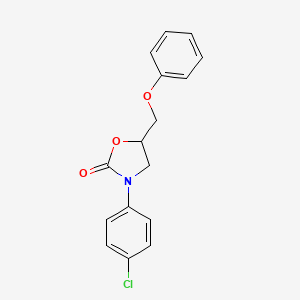



![1,2,2,3,3,5,5,6,6,7,7-Undecafluorobicyclo[2.2.1]heptane](/img/structure/B14737067.png)

